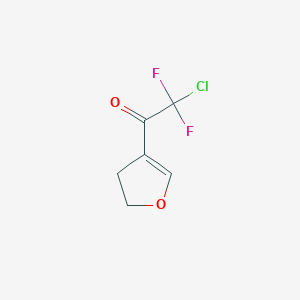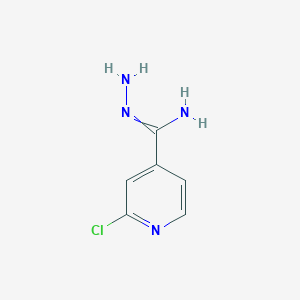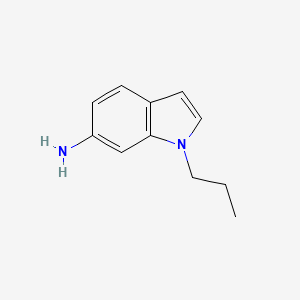
1-丙基-1H-吲哚-6-胺
描述
Synthesis Analysis
Indole derivatives, such as “1-propyl-1H-indol-6-amine”, can be synthesized through various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .
Molecular Structure Analysis
The molecular structure of “1-propyl-1H-indol-6-amine” is based on structures generated from information available in ECHA’s databases . The compound has a molecular weight of 174.25 .
Chemical Reactions Analysis
Indole derivatives, including “1-propyl-1H-indol-6-amine”, can undergo a variety of chemical reactions. For instance, they can participate in transition metal-catalyzed reactions and reductive cyclization reactions .
科学研究应用
抗病毒活性
吲哚衍生物已被发现具有抗病毒活性 . 例如,6-氨基-4-取代烷基-1H-吲哚-2-取代羧酸酯衍生物已被报道为抗病毒剂 . 这些化合物对甲型流感病毒和柯萨奇病毒 B4 表现出抑制活性 .
抗炎特性
吲哚衍生物也被发现具有抗炎特性 . 诸如 4-(2-氨基-6-(2-(4-氯苯基)-1H-吲哚-3-基)嘧啶-4-基)苯酚和 4-(4-氨基苯基)-6-(2-(4-氯苯基)-1H-吲哚-3-基)嘧啶-2-胺的化合物已显示出显著的炎症抑制效果 .
抗癌活性
据报道,吲哚衍生物具有抗癌特性 . 这些化合物的作用机制和对哪些类型的癌症有效,目前仍在研究中。
抗 HIV 活性
一些吲哚衍生物已被发现具有抗 HIV 活性 . 这些化合物可能用于开发新的 HIV 治疗方法。
抗氧化特性
吲哚衍生物已被发现具有抗氧化特性 . 这些化合物可能用于开发新的治疗由氧化应激引起的疾病的方法。
抗菌活性
吲哚衍生物已被发现具有抗菌特性 . 这些化合物可能用于开发新的抗菌药物。
抗结核活性
一些吲哚衍生物已被发现具有抗结核活性 . 这些化合物可能用于开发新的治疗结核病的方法。
抗糖尿病活性
吲哚衍生物已被发现具有抗糖尿病特性 . 这些化合物可能用于开发新的治疗糖尿病的方法。
作用机制
Target of Action
It is known that indole derivatives, which include 1-propyl-1h-indol-6-amine, bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against influenza A . The interaction of these compounds with their targets leads to the inhibition of the virus, thereby preventing its replication.
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been found to inhibit inflammation, which involves the modulation of various biochemical pathways .
Result of Action
For instance, some indole derivatives have shown significant inflammation inhibition . This suggests that these compounds may modulate cellular processes related to inflammation.
Action Environment
The action, efficacy, and stability of 1-propyl-1H-indol-6-amine can be influenced by various environmental factors These factors could include the pH of the environment, the presence of other compounds, and temperature.
This compound, like other indole derivatives, holds promise for therapeutic applications due to its broad-spectrum biological activities .
安全和危害
未来方向
Indole derivatives, including “1-propyl-1H-indol-6-amine”, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They continue to attract attention from the international chemical community, and new methodologies for the construction of this ever relevant heteroaromatic ring continue to be developed .
生化分析
Biochemical Properties
1-Propyl-1H-indol-6-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 1-propyl-1H-indol-6-amine, have been shown to interact with enzymes involved in the synthesis of neurotransmitters and hormones . These interactions often involve binding to the active sites of enzymes, leading to either inhibition or activation of enzymatic activity. Additionally, 1-propyl-1H-indol-6-amine may interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .
Cellular Effects
1-Propyl-1H-indol-6-amine has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, indole derivatives have been reported to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Furthermore, 1-propyl-1H-indol-6-amine may affect the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties .
Molecular Mechanism
The molecular mechanism of action of 1-propyl-1H-indol-6-amine involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, 1-propyl-1H-indol-6-amine may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events that lead to altered cellular responses . Additionally, it may inhibit or activate enzymes involved in metabolic pathways, thereby influencing cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-propyl-1H-indol-6-amine have been studied over time to understand its stability, degradation, and long-term effects on cellular function . Studies have shown that 1-propyl-1H-indol-6-amine is relatively stable under physiological conditions, but it may undergo degradation over extended periods . Long-term exposure to 1-propyl-1H-indol-6-amine has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-propyl-1H-indol-6-amine vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory and anticancer properties . At high doses, 1-propyl-1H-indol-6-amine may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
1-Propyl-1H-indol-6-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors . It may be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of active or inactive metabolites . These metabolic processes can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety .
Transport and Distribution
The transport and distribution of 1-propyl-1H-indol-6-amine within cells and tissues involve specific transporters and binding proteins . It may be actively transported across cell membranes by transporter proteins, facilitating its accumulation in specific tissues . Additionally, binding proteins may sequester 1-propyl-1H-indol-6-amine, influencing its localization and bioavailability .
Subcellular Localization
1-Propyl-1H-indol-6-amine exhibits specific subcellular localization, which can affect its activity and function . It may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
属性
IUPAC Name |
1-propylindol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-2-6-13-7-5-9-3-4-10(12)8-11(9)13/h3-5,7-8H,2,6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIYXXZXJRDGHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC2=C1C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


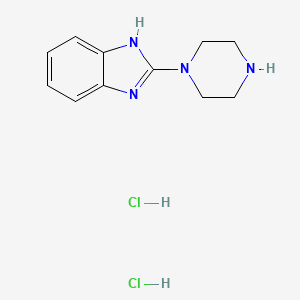
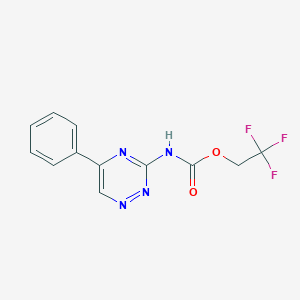
![3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1452591.png)
![5-[4-(Cyclopropyloxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1452593.png)

![(4-[4-(Cyclopropylcarbonyl)-1,4-diazepan-1-YL]phenyl)amine](/img/structure/B1452595.png)
![Methyl 5-acetyl-3-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1452598.png)
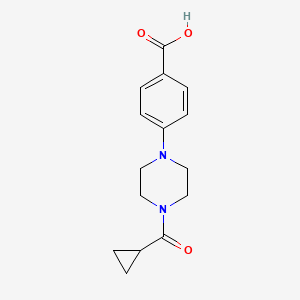

![5-chloro-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1452606.png)
